

Navigating the Structure-Activity Landscape of Oxazole-Based Bioactive Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate*

Cat. No.: *B1367444*

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The oxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into the structure-activity relationship (SAR) of **methyl 5-(4-fluorophenyl)oxazole-4-carboxylate** analogs, a class of compounds with significant therapeutic potential. While direct and extensive SAR literature on this specific scaffold is emerging, we can infer critical insights by examining related oxazole and isoxazole structures. This guide will synthesize available data to provide a comparative framework for researchers engaged in the design and development of novel oxazole-based therapeutics.

The Core Scaffold: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate

The parent compound, **methyl 5-(4-fluorophenyl)oxazole-4-carboxylate**, possesses several key features that contribute to its potential bioactivity. The oxazole ring serves as a rigid and metabolically stable core that can engage in various non-covalent interactions with biological targets. The 5-phenyl ring and the 4-carboxylate group offer key points for modification to modulate potency, selectivity, and pharmacokinetic properties. The 4-fluorophenyl group is a common feature in bioactive molecules, often enhancing binding affinity and improving metabolic stability.

Structure-Activity Relationship Analysis: A Comparative Perspective

Due to the limited specific data on **methyl 5-(4-fluorophenyl)oxazole-4-carboxylate** analogs, this guide will draw comparisons from closely related structures to elucidate potential SAR trends.

Modifications at the 5-Phenyl Ring

The substitution pattern on the phenyl ring at the 5-position of the oxazole core is a critical determinant of biological activity. In various series of heterocyclic compounds, including those with oxazole and isoxazole cores, the nature and position of substituents on an aryl ring dramatically influence potency.

For instance, in a series of 5-phenyl-1,2,4-triazol-3-amine analogs, substitutions on the phenyl ring significantly impacted anticancer activity. While a direct parallel cannot be drawn, this highlights the importance of exploring a range of substituents on the 4-fluorophenyl ring of our core scaffold.

Table 1: Hypothetical SAR Comparison for 5-Aryl Oxazole Analogs Based on Related Studies

Analog (Modification at 5-Aryl Ring)	Predicted Biological Effect	Rationale based on Related Compounds
4-Chlorophenyl	Potential for maintained or slightly altered activity	Halogen substitutions are often well-tolerated and can influence binding.
4-Methoxyphenyl	May increase activity against certain targets	Electron-donating groups can enhance binding affinity.
3,4-Dichlorophenyl	Potential for increased potency	Multiple halogen substitutions can lead to enhanced interactions.
4-Trifluoromethylphenyl	May improve metabolic stability and potency	The CF ₃ group is a strong electron-withdrawing group and can block metabolic sites.

Modifications at the 4-Carboxylate Position

The methyl carboxylate group at the 4-position is another key site for modification. Conversion of the ester to an amide is a common strategy in medicinal chemistry to introduce new hydrogen bonding interactions and improve metabolic stability.

For example, a series of 5-methyl-isoxazole-4-carboxamide analogues were investigated as highly selective FLT3 inhibitors, demonstrating the potential of the carboxamide moiety in this position to drive potent and selective activity.

Table 2: Predicted Impact of Modifications at the 4-Position

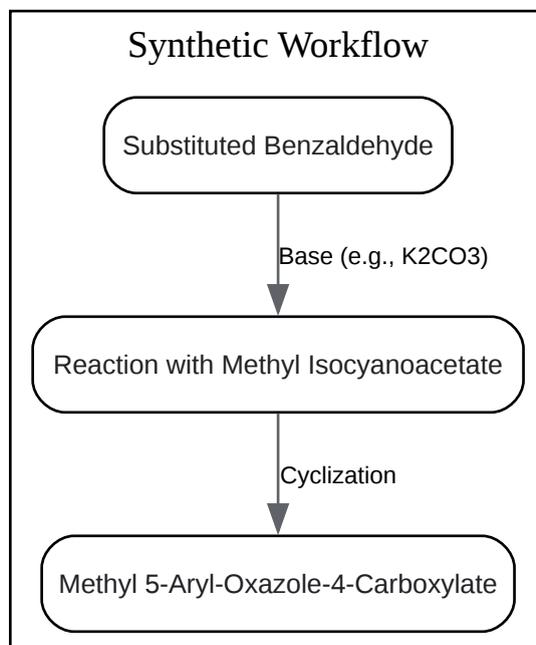
Analog (Modification at 4-Position)	Predicted Biological Effect	Rationale based on Related Compounds
4-Carboxylic Acid	May alter solubility and cell permeability	The free acid may engage in different interactions with target proteins.
4-Carboxamide (unsubstituted)	Potential for new hydrogen bond interactions	Amides can act as both hydrogen bond donors and acceptors.
N-Aryl-4-carboxamide	Potential to explore new binding pockets	The aryl group can be varied to probe for additional interactions.
4-Sulfonyl derivatives	May confer different biological activities	Sulfonyl groups have been shown to be important for the anticancer activity of some oxazole derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of **methyl 5-(4-fluorophenyl)oxazole-4-carboxylate** analogs, based on established methods for similar heterocyclic compounds.

General Synthesis of Methyl 5-Aryl-Oxazole-4-Carboxylates

A common route to synthesize 2,4,5-trisubstituted oxazoles is through the Robinson-Gabriel synthesis or related cyclization reactions. A plausible synthetic workflow is outlined below.



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Caption: General synthetic scheme for Methyl 5-Aryl-Oxazole-4-Carboxylates.

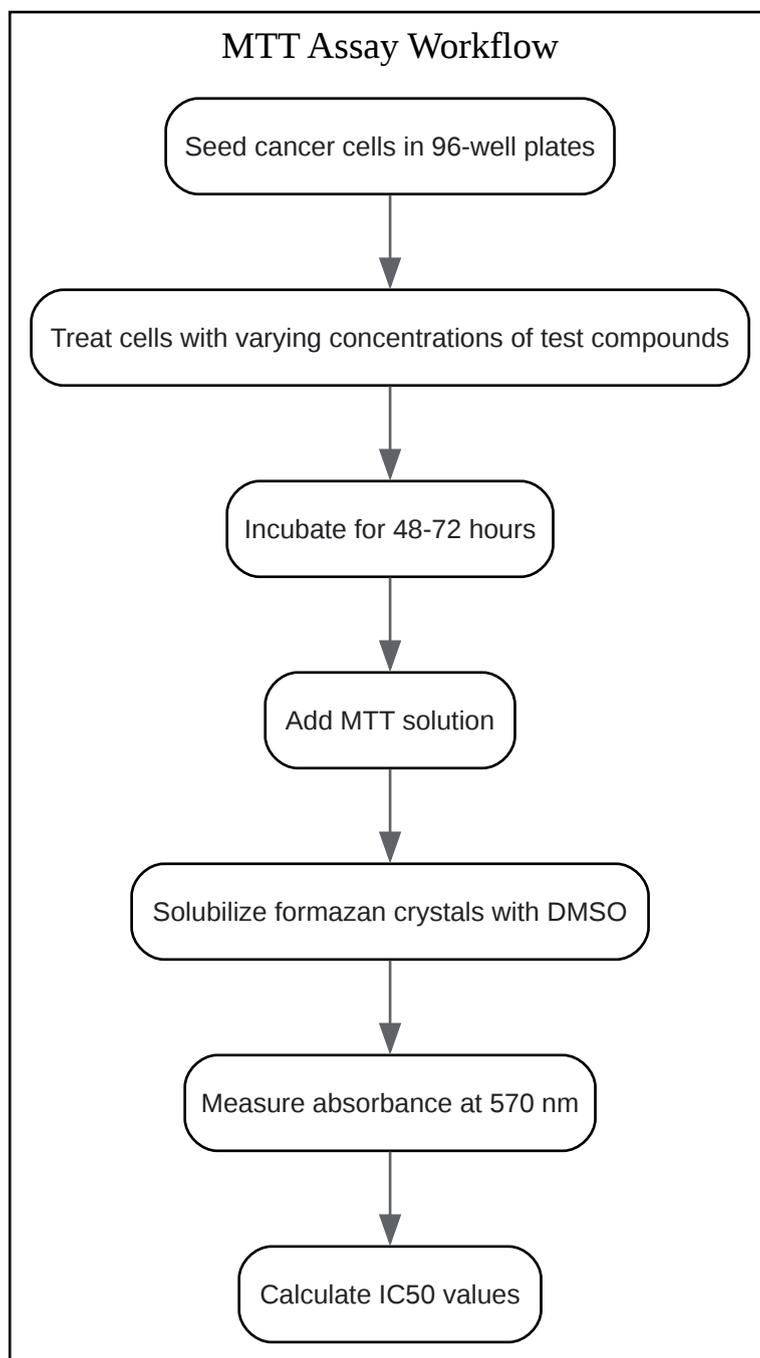
Step-by-Step Protocol:

- To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add methyl isocyanoacetate (1.1 eq) and a base such as potassium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-oxazole-4-carboxylate.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.



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Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

- Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The **methyl 5-(4-fluorophenyl)oxazole-4-carboxylate** scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive SAR study on this specific analog series is yet to be published, by drawing parallels from related heterocyclic systems, we can identify key structural motifs for modification. Future research should focus on the systematic exploration of substituents on the 5-phenyl ring and modifications of the 4-carboxylate group to build a robust SAR profile. Such studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.

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